molecular formula C9H7FO2 B14766424 3-Acetyl-2-fluorobenzaldehyde

3-Acetyl-2-fluorobenzaldehyde

Cat. No.: B14766424
M. Wt: 166.15 g/mol
InChI Key: RXKSCPRZKSAWJH-UHFFFAOYSA-N
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Description

3-Acetyl-2-fluorobenzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes. It is characterized by the presence of an acetyl group at the third position and a fluorine atom at the second position on the benzaldehyde ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-fluorobenzaldehyde can be achieved through various methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. This reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis techniques. These methods offer the advantage of shorter reaction times and higher yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Acetyl-2-fluorobenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-2-fluorobenzaldehyde involves its interaction with various molecular targets. The acetyl and fluorine groups influence its reactivity and binding affinity to enzymes and receptors. The compound can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, affecting its biological activity .

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Comparison: 3-Acetyl-2-fluorobenzaldehyde is unique due to the presence of both an acetyl group and a fluorine atom, which confer distinct chemical properties and reactivity compared to other fluorobenzaldehyde isomers. The position of the substituents on the benzaldehyde ring significantly influences the compound’s reactivity and applications .

Properties

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

3-acetyl-2-fluorobenzaldehyde

InChI

InChI=1S/C9H7FO2/c1-6(12)8-4-2-3-7(5-11)9(8)10/h2-5H,1H3

InChI Key

RXKSCPRZKSAWJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1F)C=O

Origin of Product

United States

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